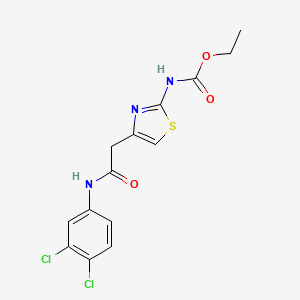![molecular formula C12H13N3O B2547790 2-[(喹唑啉-4-基)氨基]环丁烷-1-醇 CAS No. 2198959-67-8](/img/structure/B2547790.png)
2-[(喹唑啉-4-基)氨基]环丁烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that features a quinazoline moiety attached to a cyclobutanol ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol are bacterial cells, particularly Pseudomonas aeruginosa . This compound is part of a broader class of quinazolinone derivatives, which have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at relatively low concentrations .
Biochemical Pathways
The action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that enhances the cells’ pathogenicity and invasion potential .
Pharmacokinetics
Given its effectiveness at sub-mics, it can be inferred that the compound has good bioavailability .
Result of Action
The result of the action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .
Action Environment
The action, efficacy, and stability of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can be influenced by various environmental factors. It’s worth noting that the compound’s effectiveness at sub-MICs suggests that it can exert its antimicrobial effects in a variety of environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of a quinazoline derivative with a cyclobutanol precursor. One common method includes the nucleophilic substitution reaction where the amino group of the quinazoline attacks the electrophilic carbon of the cyclobutanol ring, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the cyclobutanol ring.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Cyclobutanol: A simpler compound with a cyclobutanol ring but without the quinazoline moiety.
Uniqueness
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combined structural features of both quinazoline and cyclobutanol, which may confer distinct biological activities and chemical reactivity compared to its individual components .
属性
IUPAC Name |
2-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKOMOCXOQJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/new.no-structure.jpg)
![4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2547710.png)
![3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2547711.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![N-(3-chloro-2-methylphenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2547716.png)

![1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B2547718.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide](/img/structure/B2547719.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![1-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2547725.png)

